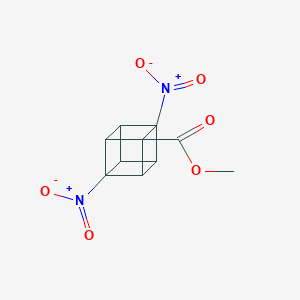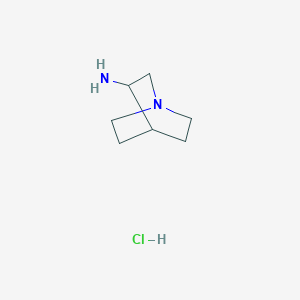
3-phenylthiophene-2-carboxylic Acid
Descripción general
Descripción
3-Phenylthiophene-2-carboxylic acid is a compound that belongs to the family of thiophene carboxylic acids. Thiophene derivatives are known for their diverse applications in materials science and pharmaceutical chemistry due to their conjugated systems and electron-rich nature. The phenyl group attached to the thiophene ring can influence the electronic properties and reactivity of the molecule, making it a valuable building block in organic synthesis.
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through various methods. For instance, the Ullmann reaction has been employed to synthesize polythiophenes with electron-withdrawing ester groups attached at the 3-position, such as poly(hexyl thiophene-3-carboxylate) and poly(octyl thiophene-3-carboxylate), which could be related to the synthesis of 3-phenylthiophene-2-carboxylic acid . Additionally, microwave-assisted synthesis has been reported to be an efficient method for preparing 2-aminothiophene-3-carboxylic acid derivatives, which could potentially be adapted for the synthesis of 3-phenylthiophene-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which is a five-membered heterocycle containing sulfur. The substitution of the thiophene ring with various functional groups, such as carboxylic acid, can significantly alter the electronic distribution and steric hindrance, influencing the molecule's reactivity and physical properties. The configuration of substituted thiophene carboxylic acids can be determined by spectroscopic methods such as NMR .
Chemical Reactions Analysis
Thiophene carboxylic acids can undergo a variety of chemical reactions. For example, they can participate in amide bond formation reactions catalyzed by triphenylphosphine, as demonstrated by the Ph3P/CCl4-mediated coupling of unactivated carboxylic acids and amines . Additionally, thiophene derivatives can react with carbanions in the presence of copper to yield condensation products, which can be further cyclized to produce various heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene carboxylic acids are influenced by their molecular structure. For instance, the presence of electron-withdrawing groups such as carboxylates can affect the polymer's thermal stability and fluorescence properties, as seen in the characterization of polythiophenes . The water solubility and pH-dependent behavior of polythiophene carboxylic acids have also been studied, revealing unique properties compared to common polyelectrolytes .
Aplicaciones Científicas De Investigación
Polymer Chemistry and Material Science
- Polythiophene Derivatives : Poly(2-thiophen-3-yl-malonic acid), a polythiophene derivative with carboxylic acids per repeating unit, exhibits semiconductor properties, suggesting its potential in selective membranes for electrodialysis, wastewater treatment, or biomedical uses (Bertran et al., 2010).
- Copolythiophenes Synthesis : Copolythiophenes like poly(3-hexylthiophene-co-3-thiophene carboxylic acid) show properties influenced by copolymerization, impacting applications in polymer science (He et al., 2007).
Biochemistry and Pharmacology
- Antimicrobial Activity : Novel ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives exhibit significant antibacterial properties, indicating their potential in antimicrobial drug development (Prasad et al., 2017).
- Protein Detection : Terthiophene carboxylic derivatives like 3,3″-dihexyl-2,2′:5′,2″-terthiophene-5-carboxylic acid serve as fluorescent biosensors for protein analysis, offering new avenues in protein detection technologies (Hu et al., 2016).
Chemical Synthesis and Analysis
- Chemosensors and Bioimaging : Derivatives like 2-(4-(1,2,2-triphenylvinyl)phenoxy)acetic acid demonstrate use as fluorescence turn-on chemosensors for Al(3+) detection in living cells, highlighting applications in bioimaging and analysis (Gui et al., 2015).
- Photoluminescent Materials : The electrochemical oxidation of specific thiophene derivatives leads to new classes of photoluminescent materials, which could be utilized in various optical and electronic applications (Ekinci et al., 2000).
Safety And Hazards
Propiedades
IUPAC Name |
3-phenylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWGBNRBZMJKPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368865 | |
| Record name | 3-phenylthiophene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenylthiophene-2-carboxylic Acid | |
CAS RN |
10341-88-5 | |
| Record name | 3-Phenyl-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10341-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-phenylthiophene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylthiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1-Amino-2-(1h-imidazol-5-yl)ethyl]phosphonic acid](/img/structure/B133389.png)

![Methyl 6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B133396.png)






